![molecular formula C11H10ClN3O B1480916 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098147-42-1](/img/structure/B1480916.png)
1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a furan ring, which is a five-membered aromatic ring with an oxygen atom . The molecule also contains a chloroethyl group and an imidazole ring .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of new series of pyrazole and imidazole derivatives, highlighting the versatility of furan-yl and imidazo[1,2-b]pyrazole moieties in creating compounds with potential antimicrobial activity. For instance, Idhayadhulla et al. (2012) synthesized a series of derivatives and screened them for antimicrobial properties, demonstrating the potential of these compounds in medicinal chemistry (Idhayadhulla, Kumar, & Abdul, 2012).
Biological Evaluation and Antimicrobial Activity
The antimicrobial activity of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus has been evaluated, with certain compounds showing promising effects against Gram-positive and negative bacteria and fungi. This underscores the therapeutic potential of these compounds in addressing microbial infections (El-Wahab et al., 2011).
Furan Ring Transformation
Studies on furan ring transformation have led to the synthesis of condensed benzimidazole derivatives, indicating a methodological advancement in heterocyclic chemistry. This transformation is pivotal for creating compounds with complex structures, thereby expanding the chemical diversity for potential pharmacological investigations (Stroganova, Vasilin, & Krapivin, 2018).
Luminescence Properties of Silver Complexes
Pyrazole-functionalized imidazolium salts, related to the core structure of interest, have been utilized in synthesizing multinuclear silver complexes. These complexes exhibit luminescence properties, suggesting applications in materials science for the development of new luminescent materials (Zhou, Zhang, Chen, & Qiu, 2008).
Transformation into Pyrazolo[1,5-a]pyrimidine Derivatives
The condensation products of related compounds with imidazole have been transformed into pyrazolo[1,5-a]pyrimidine derivatives, showcasing the synthetic versatility and potential pharmacological applications of these heterocyclic frameworks (Kozachenko, Shablykin, Rusanov, Vasilenko, & Brovarets, 2009).
properties
IUPAC Name |
1-(2-chloroethyl)-6-(furan-2-yl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWUXPZSBIBJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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